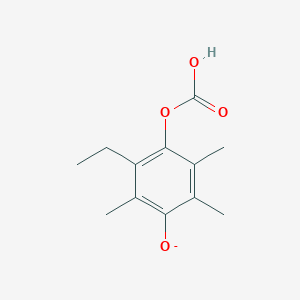
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate is an organic compound characterized by its unique structure, which includes a carboxyoxy group, an ethyl group, and three methyl groups attached to a phenolate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate typically involves the esterification of 3-ethyl-2,5,6-trimethylphenol with a carboxylic acid derivative. One common method is the reaction of 3-ethyl-2,5,6-trimethylphenol with an acyl chloride in the presence of a base, such as pyridine, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolates.
Wissenschaftliche Forschungsanwendungen
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenol
- 3-Ethyl-2,5,6-trimethylphenol
- 4-(Carboxyoxy)-2,5,6-trimethylphenolate
Uniqueness
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate is unique due to the presence of both an ester group and multiple methyl groups on the phenolate ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Eigenschaften
CAS-Nummer |
816456-16-3 |
|---|---|
Molekularformel |
C12H15O4- |
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
4-carboxyoxy-3-ethyl-2,5,6-trimethylphenolate |
InChI |
InChI=1S/C12H16O4/c1-5-9-8(4)10(13)6(2)7(3)11(9)16-12(14)15/h13H,5H2,1-4H3,(H,14,15)/p-1 |
InChI-Schlüssel |
XLHPMZGFSYGPKU-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=C(C(=C(C(=C1C)[O-])C)C)OC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
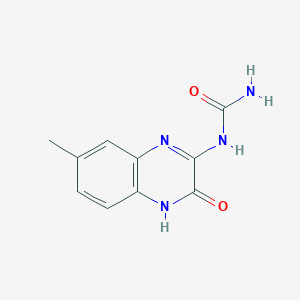
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
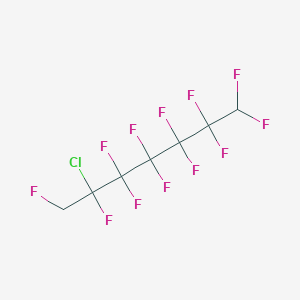

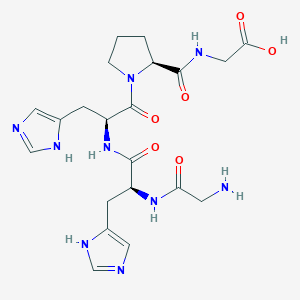


![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)
![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)
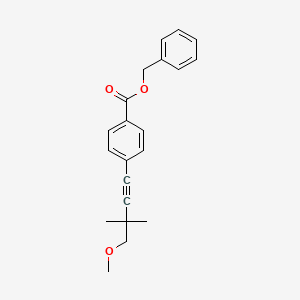
![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)
